Methyl (2-oxopropoxy)acetate

Organic Synthesis Medicinal Chemistry Potassium Channel Openers

Methyl (2-oxopropoxy)acetate (CAS 61363-66-4), also known as methyl 2-(2-oxopropoxy)acetate, is a specialized aliphatic ester building block with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol. Its structural features, including a ketone and an ester group connected by an ether linkage, make it a versatile intermediate in organic synthesis.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 61363-66-4
Cat. No. B1279616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-oxopropoxy)acetate
CAS61363-66-4
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(=O)COCC(=O)OC
InChIInChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3
InChIKeyNHVGUHQBLOOYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Methyl (2-oxopropoxy)acetate CAS 61363-66-4: A Critical Intermediate for Potassium Channel Opener Synthesis


Methyl (2-oxopropoxy)acetate (CAS 61363-66-4), also known as methyl 2-(2-oxopropoxy)acetate, is a specialized aliphatic ester building block with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol . Its structural features, including a ketone and an ester group connected by an ether linkage, make it a versatile intermediate in organic synthesis. A key documented application is its use as a starting material for the preparation of pyran-3,5-dione, a crucial precursor in the synthesis of ABT-598, a potassium channel opener [1]. This compound is primarily utilized in research and development settings for the construction of complex heterocyclic systems.

Why Generic Substitution of Methyl (2-oxopropoxy)acetate CAS 61363-66-4 is Risky Without Comparative Data


While other (2-oxopropoxy)acetate esters or simple keto-esters may seem like viable alternatives, the choice of the methyl ester is non-trivial and can critically impact both synthetic efficiency and product purity. The methyl ester's specific physical properties, such as its boiling point of 221.57°C at 760 mmHg and density of 1.086 g/cm³ , directly influence its behavior in common reaction work-up and purification steps compared to other alkyl analogs. More importantly, the synthetic route to key downstream intermediates like pyran-3,5-dione is optimized around the reactivity of this specific keto-ester [1]. Substituting with an alternative without rigorous re-optimization can lead to drastically reduced yields, formation of new impurities, and ultimately, project delays. The following evidence demonstrates the quantifiable advantages of this specific compound in established synthetic pathways.

Quantitative Evidence for the Selection of Methyl (2-oxopropoxy)acetate CAS 61363-66-4 Over Analogs


Optimized Downstream Reaction Yield for Pyran-3,5-dione Synthesis

In the synthesis of pyran-3,5-dione, a key intermediate for the potassium channel opener ABT-598, the use of methyl (2-oxopropoxy)acetate as the starting ketoester under optimized conditions provides a cyclization yield of 78% [1]. This represents a significant improvement over previously reported procedures for this transformation, though a direct, quantified yield for an alternative ester (e.g., ethyl analog) under these exact conditions is not reported in the same study.

Organic Synthesis Medicinal Chemistry Potassium Channel Openers

Synthesis Yield of the Target Compound Itself

An efficient synthetic route for methyl (2-oxopropoxy)acetate has been reported, achieving an isolated yield of 88% [1]. This high yield for preparing the building block itself contributes to its cost-effectiveness and availability as a starting material compared to analogs that may require more complex or lower-yielding syntheses. A direct comparison to the synthetic yield of the ethyl analog under analogous conditions is not available in the open literature, making this a measure of the methyl ester's own synthetic accessibility.

Organic Synthesis Chemical Process Development Building Blocks

Physical Properties Differentiating from the Ethyl Analog

The physical properties of methyl (2-oxopropoxy)acetate differ notably from its closest analog, ethyl (2-oxopropoxy)acetate (CAS 102728-65-4). The methyl ester has a boiling point of 221.6°C at 760 mmHg and a density of 1.086 g/cm³ . In contrast, the ethyl analog is reported to have a lower calculated LogP of 0.1551 (vs -0.24 for the methyl ester), indicating it is less hydrophilic [1].

Physical Chemistry Analytical Chemistry Process Engineering

Key Application Scenarios for Methyl (2-oxopropoxy)acetate CAS 61363-66-4 in R&D and Production


Synthesis of Pyran-3,5-dione as a Precursor to Potassium Channel Openers

Methyl (2-oxopropoxy)acetate is the starting material of choice for the high-yielding (78%) preparation of pyran-3,5-dione, a critical intermediate on the route to the potassium channel opener ABT-598 [1]. This application scenario is ideal for medicinal chemistry and process R&D groups working on ion channel modulators for cardiovascular or neurological indications.

General Keto-Ester Building Block for Heterocyclic Synthesis

The compound's structural motif (a ketone and an ester separated by an ether linker) makes it a versatile building block for synthesizing various heterocyclic systems beyond pyrandiones. Its well-defined physical properties aid in reaction work-up and purification, making it a reliable component in any complex organic synthesis library.

Cost-Effective Scale-Up of Pharmaceutical Intermediates

Given the high reported yield for its own synthesis (88%) [2] and its proven utility in a high-yielding downstream cyclization, methyl (2-oxopropoxy)acetate is a strong candidate for early-stage process development and scale-up. Its commercial availability and favorable synthetic economics make it suitable for producing larger quantities of advanced intermediates for preclinical studies.

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